1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Description
1-(2-Chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide (CAS RN: 904814-90-0) is a triazole-based carboxamide derivative featuring a 2-chloro-5-methylphenyl group at the 1-position and an N-(2-methylphenyl) substituent. Its molecular formula is C₁₈H₁₇ClN₄O, with a molecular weight of 340.81 g/mol .
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-8-9-14(19)16(10-11)23-13(3)17(21-22-23)18(24)20-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTXCVDNDSDYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chloro and methyl substituents. Common reagents used in these reactions include chlorinating agents and methylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, disrupting biological pathways and exerting its effects. For example, it has been studied as an inhibitor of influenza virus replication by targeting viral RNA polymerase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s closest analogs differ primarily in substituent positions and halogenation. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Steric Influence : The 2-methylphenyl group on the amide nitrogen introduces ortho-substitution steric hindrance, unlike para-substituted analogs (e.g., 4-methylphenyl in the 3-F derivative), which may alter binding pocket interactions .
- Electronic Effects : Electron-withdrawing chlorine may stabilize the triazole ring via resonance, while fluorine’s inductive effect could modulate reactivity .
Biological Activity
1-(2-chloro-5-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide, a member of the triazole family, has garnered attention due to its diverse biological activities. This compound's structure allows for various interactions with biological systems, making it a candidate for therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 361.81 g/mol. The presence of the triazole ring and the carboxamide functional group are critical for its biological activity.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various pathogens. For instance, studies indicate that triazoles can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that triazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. For example, certain derivatives have exhibited IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|---|
| A | MCF-7 | 1.1 | Doxorubicin | 1.2 |
| B | HepG2 | 1.4 | 5-Fluorouracil | 18.74 |
| C | HCT-116 | 2.6 | Pemetrexed | 7.26 |
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific enzymes or receptors involved in cellular processes, including those related to DNA synthesis and repair mechanisms . Notably, triazole derivatives have been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby inducing apoptosis in cancer cells .
Case Studies and Research Findings
Recent studies have synthesized various triazole derivatives to evaluate their biological activities comprehensively. For instance, a study highlighted the synthesis of a series of triazole compounds that demonstrated both antimicrobial and anticancer activities through in vitro assays . The findings suggest that structural modifications can enhance efficacy against targeted pathogens or cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
